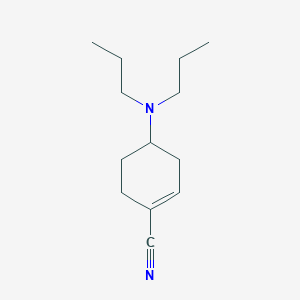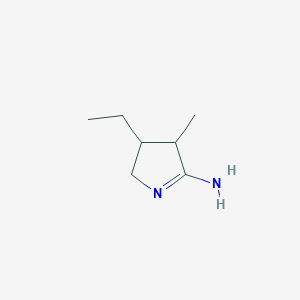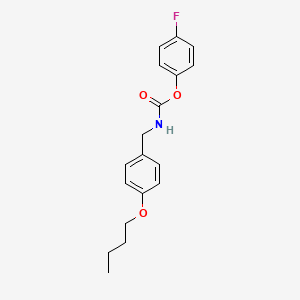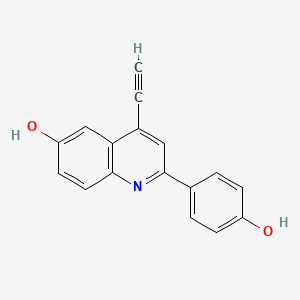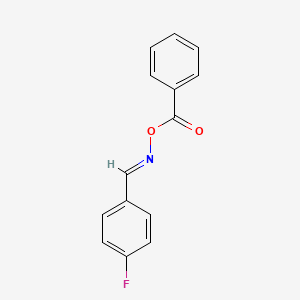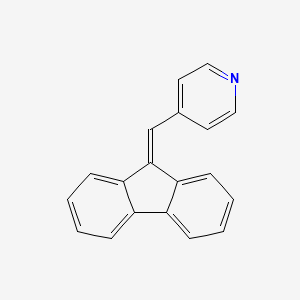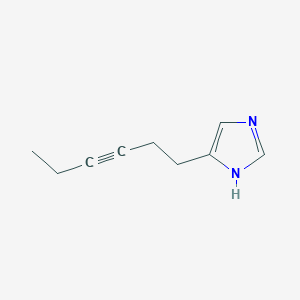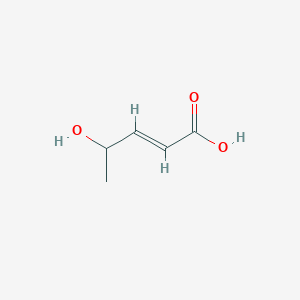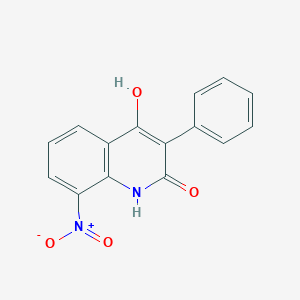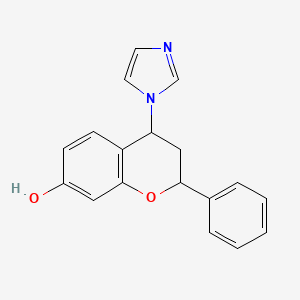
4-Imidazol-1-yl-2-phenyl-chroman-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Hydroxy-2-phényl-4-(1H-imidazol-1-yl)chromane est un composé chimique qui présente un cycle imidazole lié à une structure chromane. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. Le cycle imidazole est connu pour sa présence dans de nombreuses molécules biologiquement actives, ce qui fait de ce composé un sujet précieux pour la recherche.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 7-Hydroxy-2-phényl-4-(1H-imidazol-1-yl)chromane implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d’un dérivé de chromane substitué par un phényle avec un dérivé d’imidazole. Les conditions de réaction incluent souvent l’utilisation d’une base telle que le carbonate de potassium dans un solvant polaire comme le diméthylformamide, suivie d’un chauffage pour faciliter le processus de cyclisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. L’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour l’extrapolation de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-Hydroxy-2-phényl-4-(1H-imidazol-1-yl)chromane peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle sur le cycle chromane peut être oxydé pour former une cétone.
Réduction : Le cycle imidazole peut participer à des réactions de réduction, modifiant potentiellement ses propriétés électroniques.
Substitution : Le groupe phényle peut subir des réactions de substitution électrophile aromatique, introduisant différents substituants sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Électrophiles tels que le brome ou les ions nitronium en présence d’un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation de 7-Oxo-2-phényl-4-(1H-imidazol-1-yl)chromane.
Réduction : Formation de dérivés d’imidazole réduits.
Substitution : Formation de dérivés phényliques substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le 7-Hydroxy-2-phényl-4-(1H-imidazol-1-yl)chromane présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquêté pour son potentiel en tant qu’agent thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Mécanisme D'action
Le mécanisme d’action du 7-Hydroxy-2-phényl-4-(1H-imidazol-1-yl)chromane implique son interaction avec des cibles moléculaires spécifiques. Le cycle imidazole peut se lier à des ions métalliques ou à des sites actifs enzymatiques, modulant leur activité. La structure chromane peut interagir avec les membranes cellulaires ou les protéines, influençant diverses voies biochimiques. Ces interactions peuvent entraîner des modifications des processus cellulaires, telles que l’inhibition de l’activité enzymatique ou la modification des voies de transduction du signal .
Comparaison Avec Des Composés Similaires
Composés similaires
7-Oxo-2-phényl-4-(1H-imidazol-1-yl)chromane : Structure similaire, mais avec un groupe cétone au lieu d’un groupe hydroxyle.
7-(Hydroxymethyl)-2-phényl-4-(1H-imidazol-1-yl)chromane : Structure similaire, mais avec un groupe méthanol au lieu d’un groupe hydroxyle.
7-Amino-2-phényl-4-(1H-imidazol-1-yl)chromane : Structure similaire, mais avec un groupe amine au lieu d’un groupe hydroxyle.
Unicité
Le 7-Hydroxy-2-phényl-4-(1H-imidazol-1-yl)chromane est unique en raison de la présence à la fois d’un cycle imidazole et d’un groupe hydroxyle sur la structure chromane. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique potentielles distinctes, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-imidazol-1-yl-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C18H16N2O2/c21-14-6-7-15-16(20-9-8-19-12-20)11-17(22-18(15)10-14)13-4-2-1-3-5-13/h1-10,12,16-17,21H,11H2 |
Clé InChI |
ZVMPYRSCCMHXRC-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C(C=C(C=C2)O)OC1C3=CC=CC=C3)N4C=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



